
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
Overview
Description
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, also known as Ethyl 4-nitrocinnamate, is an organic compound with the molecular formula C₁₁H₁₁NO₄. It is characterized by the presence of an ethyl ester group attached to a 4-nitrocinnamic acid moiety. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester can be synthesized through the esterification of 4-nitrocinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrocinnamic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Reducing Agents: Samarium diiodide, hexamethylphosphoramide, t-butanol.
Nucleophiles: Cyano-containing CH-acids such as malononitrile and cyanoacetate.
Catalysts: Sulfuric acid for esterification, sodium alcoholate or piperidine for base-mediated reactions.
Major Products:
Reduction: this compound is reduced to the corresponding amine.
Substitution: Formation of benzylidenemalononitriles and benzylidenecyanoacetates.
Hydrolysis: 4-Nitrocinnamic acid and ethanol.
Scientific Research Applications
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in reduction reactions, the nitro group is reduced to an amine group through electron transfer processes facilitated by reducing agents . In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- Ethyl Cinnamate
- Methyl Cinnamate
- 4-Nitrocinnamic Acid
Biological Activity
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, commonly referred to as ethyl p-nitrocinnamate, is an organic compound with a significant molecular structure that influences its biological activity. This article delves into the compound's biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 221.21 g/mol
- IUPAC Name : Ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
- CAS Registry Number : 953-26-4
The compound features a propenoic acid backbone with a nitrophenyl substituent at the 3-position. The presence of the nitro group enhances its electrophilic character and contributes to its biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial and fungal pathogens. For instance:
Pathogen Type | Activity Observed |
---|---|
Bacterial | Effective against E. coli and S. aureus |
Fungal | Inhibitory effects on Candida albicans |
The nitro group in the structure is believed to play a crucial role in enhancing its antimicrobial efficacy by interacting with microbial cell membranes.
2. Anticancer Properties
Studies have explored the potential of this compound in cancer treatment. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Cancer Type | Observed Effect |
---|---|
Breast Cancer | Induced apoptosis in MCF-7 cells |
Colon Cancer | Reduced viability in HT-29 cells |
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, disrupting cellular functions.
- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane integrity and function.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory demonstrated the antimicrobial efficacy of ethyl p-nitrocinnamate against Staphylococcus aureus. The compound was tested using disk diffusion methods, showing significant inhibition zones compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analyses indicated increased apoptosis rates correlating with higher concentrations of the compound.
Applications in Research and Industry
The diverse biological activities of this compound make it a valuable candidate for various applications:
- Pharmaceutical Development : Investigated for potential use in developing new antimicrobial and anticancer drugs.
- Industrial Uses : Employed in the synthesis of polymers and copolymers due to its reactive double bond.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-propenoic acid, 3-(4-nitrophenyl)-, ethyl ester, and how can purity be optimized?
- Methodology : The compound is typically synthesized via esterification of 3-(4-nitrophenyl)propenoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternative routes include coupling reactions using EDCI/DMAP for activated esters. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed by HPLC (C18 column, UV detection at 254 nm) and thin-layer chromatography (TLC) .
- Key parameters : Monitor reaction progress via FT-IR (disappearance of carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) and confirm ester formation via ¹H NMR (triplet for ethyl CH₃ at δ 1.2–1.4 ppm and quartet for CH₂ at δ 4.1–4.3 ppm) .
Q. How can the structural integrity of this compound be validated spectroscopically?
- Methodology :
- ¹H/¹³C NMR : The trans-configuration of the propenoate group is confirmed by a coupling constant J = 16 Hz between the α- and β-protons (δ 6.3–6.5 ppm and δ 7.6–7.8 ppm, respectively). The 4-nitrophenyl group shows aromatic protons as a doublet (δ 8.2–8.4 ppm) and nitro group signals in ¹³C NMR at ~148 ppm .
- UV-Vis : Strong absorbance at ~310–330 nm due to the nitro group’s n→π* transition .
- Mass spectrometry : Molecular ion peak at m/z 235 (calculated for C₁₁H₁₁NO₄⁺) with fragmentation patterns consistent with the nitro and ester groups .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in further functionalization?
- Methodology : The nitro group activates the phenyl ring for electrophilic substitution at the meta position but deactivates the propenoate double bond toward nucleophilic attack. Reactivity can be modulated via reduction (e.g., catalytic hydrogenation with Pd/C to yield 3-(4-aminophenyl)propenoate derivatives) or participation in Diels-Alder reactions under high-pressure conditions. Computational studies (DFT) predict charge distribution and regioselectivity, validated by experimental kinetic data .
Q. What strategies mitigate degradation during long-term storage of this nitro-substituted ester?
- Methodology : Degradation is accelerated by UV light (via nitro group photolysis) and hydrolysis at extreme pH. Stability is enhanced by:
- Storage in amber glass under inert gas (N₂/Ar) at –20°C.
- Buffered solutions (pH 6–7) for aqueous formulations.
- Lyophilization for solid-state preservation. Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS monitor decomposition products (e.g., 3-(4-nitrophenyl)propenoic acid) .
Q. How can computational modeling predict biological activity or intermolecular interactions of this compound?
- Methodology :
- Molecular docking : Simulate binding affinity to target enzymes (e.g., tyrosine kinase or cyclooxygenase) using AutoDock Vina. The nitro group’s electrostatic potential and steric bulk are critical for active-site interactions.
- MD simulations : Assess stability of ligand-protein complexes in physiological conditions (CHARMM force field, 100 ns trajectories). Correlate with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points for analogous nitro-substituted propenoates: How should researchers address this?
- Analysis : Variations (e.g., 152–157°C in a methyl ester analog vs. predicted 160–165°C for the ethyl ester) arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize from multiple solvents (e.g., ethanol, acetonitrile) to isolate pure polymorphs. Cross-validate with PXRD .
Q. Experimental Design Considerations
Q. What controls are essential when evaluating this compound’s cytotoxicity in cell-based assays?
- Methodology :
- Solvent controls : DMSO concentrations ≤0.1% to avoid membrane disruption.
- Nitro-reduction controls : Include a 4-aminophenyl analog to differentiate toxicity mechanisms.
- ROS assays : Quantify reactive oxygen species (e.g., via DCFH-DA fluorescence) to assess nitro group-mediated oxidative stress .
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBQVGXIMLXCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953-26-4 | |
Record name | Ethyl 3-(4-nitrophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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